molecular formula C5H3ClO2 B1305837 3-Furoyl chloride CAS No. 26214-65-3

3-Furoyl chloride

Cat. No. B1305837
CAS RN: 26214-65-3
M. Wt: 130.53 g/mol
InChI Key: BTUIFMCWPFMNRG-UHFFFAOYSA-N
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Description

3-Furoyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various furan derivatives. Furan compounds are known for their presence in natural products and complex molecules with biological significance. The studies on this compound and its derivatives have led to the development of novel synthetic methods and the discovery of new chemical reactions that expand the utility of furan-based compounds in organic synthesis.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. For instance, the reduction of 4-(ethoxycarbonyl)-3-furoyl chloride with sodium borohydride followed by treatment with thionyl chloride yields chloromethyl derivatives, which can be further transformed into iodomethylfuran and subsequently phosphorylated to give ethyl 4-(diethoxyphosphorylmethyl)-3-carboxylate . Additionally, the synthesis of 2-bromo-3-aroyl-benzo[b]furans from readily accessible precursors has been developed, with the bromo group acting as a synthetic handle for further functionalization . Moreover, the iron(III) chloride-catalyzed synthesis of 3-carboxy-2,5-disubstituted furans from γ-alkynyl aryl- and alkylketones has been reported, providing a mild and efficient alternative to existing methods .

Molecular Structure Analysis

The molecular structure of furan derivatives synthesized from this compound is often confirmed using spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structural assignments of tetronic acid derivatives, namely 4-aroyl-3-alkoxy-2(5H)-furanones, are based on spectroscopic data and have been confirmed by X-ray crystallography . These structural analyses are crucial for understanding the reactivity and potential applications of the synthesized compounds.

Chemical Reactions Analysis

This compound derivatives participate in a variety of chemical reactions. The chloromethylfuroyl phosphonates synthesized from 3-furoyl chlorides undergo nucleophilic substitution reactions with sodium azide and potassium thiocyanate, and they can also enter Wittig reactions with resonance-stabilized phosphoranes to yield phosphorylated furylalkenes . Furthermore, the furoyl azide obtained from this compound derivatives can rearrange to phosphorus-containing 3-furylisocyanate upon heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. These properties are essential for determining the conditions under which the compounds can be handled and used in chemical reactions. For instance, the stability of furoyl phosphonates and their reactivity in nucleophilic substitution and Wittig reactions are indicative of their chemical properties . The solubility, boiling points, and reactivity of these compounds are typically characterized through experimental studies and are critical for their practical application in synthesis.

Safety and Hazards

3-Furoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, clothing, eye protection, and face protection, and used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Furoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. It can interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. For instance, it can acylate amino groups in proteins, leading to the formation of stable amide bonds. This reactivity makes this compound a valuable tool in the modification of biomolecules for research and therapeutic purposes .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in the protein’s structure and function, ultimately affecting cellular processes. For instance, the acylation of lysine residues on enzymes can inhibit their activity, while modification of transcription factors can alter gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water, leading to the formation of furan-3-carboxylic acid and hydrochloric acid. Long-term exposure to this compound can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify specific proteins and enzymes, leading to targeted therapeutic effects. At high doses, this compound can cause toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the widespread modification of cellular proteins and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized to furan-3-carboxylic acid via hydrolysis, which can then enter further metabolic pathways. The compound can also affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to easily cross cell membranes, leading to its accumulation in various cellular compartments. The compound can also bind to specific transporters, facilitating its distribution within the cell .

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as it can modify proteins and enzymes in specific compartments. For example, in the nucleus, this compound can modify transcription factors, affecting gene expression. In the endoplasmic reticulum, it can modify enzymes involved in protein folding and processing .

properties

IUPAC Name

furan-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-5(7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUIFMCWPFMNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379821
Record name 3-Furoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26214-65-3
Record name 3-Furoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Furoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Furoyl chloride, and are there any notable spectroscopic characteristics?

A1: this compound has the molecular formula C5H3ClO2 and a molecular weight of 130.53 g/mol. While specific spectroscopic data is not extensively discussed in the provided abstracts, [] uses DFT calculations to analyze its molecular structure, conformational preference, HOMO, LUMO, and vibrational frequencies.

Q2: Can you elaborate on the synthesis and reactions involving this compound as described in the research?

A2: this compound is a versatile reagent used in various syntheses. In [], it is reacted with an alcohol intermediate to synthesize derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, ultimately aiming to develop simplified analogues of digitoxigenin with potential activity on Na+, K+-ATPase. Another study [] utilizes this compound in a reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one to synthesize 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. The reaction was optimized using different bases and solvents, showcasing the compound's reactivity in different chemical environments. Furthermore, [] investigates the kinetics of its reaction with anilines in benzene, providing insights into its reactivity with nucleophiles.

Q3: How does the structure of compounds derived from this compound relate to their biological activity?

A3: A key study [] investigates the Structure-Activity Relationship (SAR) of 6′- and 7′-(3-furylmethyl) derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, synthesized using this compound, for their potential Na+, K+-ATPase inhibitory activity. While the synthesized compounds exhibited only moderate activity, this research highlights the impact of structural modifications on biological activity. Further SAR studies could explore modifications to the furan ring or the attached substituents to enhance potency and selectivity for desired targets.

Q4: Are there any documented applications of this compound in total synthesis of natural products?

A4: Yes, [] describes the use of this compound in the total synthesis of indole alkaloids, specifically targeting yohimbine and ergot alkaloid families. The methodology utilizes reductive photocyclization of enamides derived from this compound, leading to the formation of key structural scaffolds present in these alkaloids. This approach allows for the synthesis of various yohimbine and ergot alkaloids, highlighting the versatility of this compound in complex molecule synthesis.

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